3-(benzylsulfanyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-(benzylsulfanyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with benzylsulfanyl, methyl, and thiophen-2-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
3-(benzylsulfanyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes in microorganisms . The compound’s electronic properties are due to the conjugated system involving the triazole and thiophene rings, which facilitate electron transport and charge mobility .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in similar applications such as anticancer and anti-atherosclerotic agents.
Triazole Derivatives: Other triazole compounds with different substituents that exhibit varied biological activities and electronic properties.
Uniqueness
3-(benzylsulfanyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is unique due to the combination of its substituents, which confer specific properties such as enhanced biological activity and improved electronic characteristics. The presence of both benzylsulfanyl and thiophene groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H13N3S2 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C14H13N3S2/c1-17-13(12-8-5-9-18-12)15-16-14(17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
ZCDJJCRHQLWCOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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